molecular formula C14H18N2O B14330487 9-(N-Methylformamido)julolidine CAS No. 101398-40-7

9-(N-Methylformamido)julolidine

Cat. No.: B14330487
CAS No.: 101398-40-7
M. Wt: 230.31 g/mol
InChI Key: XBBYZYBTKYQPIY-UHFFFAOYSA-N
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Description

9-(N-Methylformamido)julolidine is a derivative of julolidine, a heterocyclic aromatic organic compound. Julolidine itself is known for its unique structure, which includes a fused tricyclic nitrogenous heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(N-Methylformamido)julolidine typically involves the reaction of julolidine with N-methylformamide under specific conditions. One common method includes heating julolidine with N-methylformamide in the presence of a catalyst such as an acid or base to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents and purification steps such as recrystallization or chromatography is also common to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 9-(N-Methylformamido)julolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

9-(N-Methylformamido)julolidine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 9-(N-Methylformamido)julolidine involves its interaction with specific molecular targets. In fluorescence-based applications, the compound acts as a molecular rotor, where its fluorescence intensity changes in response to the local environment, such as polarity, pH, and viscosity. This property makes it useful for sensing and diagnostic applications .

Comparison with Similar Compounds

Uniqueness: 9-(N-Methylformamido)julolidine is unique due to its specific functional group, which enhances its fluorescence properties and makes it suitable for a wide range of applications, particularly in sensing and diagnostics .

Properties

CAS No.

101398-40-7

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-methylformamide

InChI

InChI=1S/C14H18N2O/c1-15(10-17)13-8-11-4-2-6-16-7-3-5-12(9-13)14(11)16/h8-10H,2-7H2,1H3

InChI Key

XBBYZYBTKYQPIY-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=CC2=C3C(=C1)CCCN3CCC2

Origin of Product

United States

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